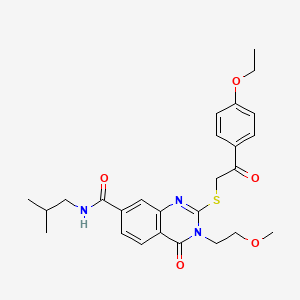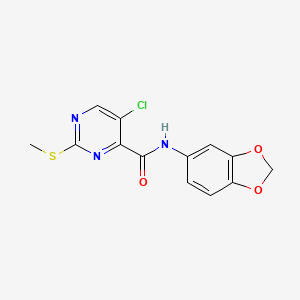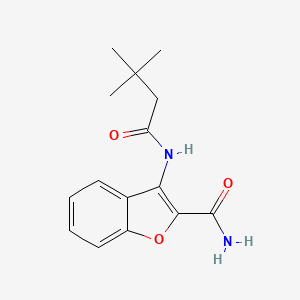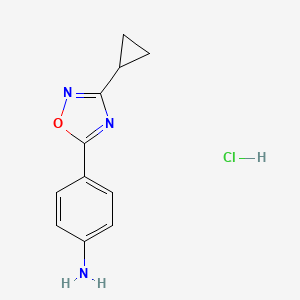
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline;hydrochloride” is a unique chemical with a linear formula of C10H16O1N3Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The compound is in solid form .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one in the requested compound, can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The structure also includes a cyclopropyl group and an aniline group .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring in the compound can rearrange into other heterocycles due to its low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The compound is a solid . Its SMILES string is C1(C2=NC(C3CC3)=NO2)CCNCC1.Cl . The InChI key is VFEXQURMXVOMJY-UHFFFAOYSA-N .Scientific Research Applications
Bioactive Compound Synthesis
The compound is part of the 1,2,4-oxadiazole family, which is an essential motif in drug discovery . These compounds are represented in many experimental, investigational, and marketed drugs . The synthesis methods of 1,2,4-oxadiazoles allow for obtaining these compounds with thermosensitive functions, expanding the prospects of using the oxadiazole core as an amide- or ester-like linker in the design of bioactive compounds .
Antibacterial Applications
1,2,4-oxadiazoles, including our compound of interest, have been found to exhibit antibacterial properties . They have been successfully used in the treatment of various diseases in humans and animals .
Antiviral Applications
The 1,2,4-oxadiazole derivatives have shown antiviral properties . This makes them potential candidates for the development of new antiviral drugs .
Antifungal Applications
Compounds based on 1,2,4-oxadiazole can act as plant protection agents due to their fungicidal activity . This makes them useful in agriculture for protecting crops from fungal diseases .
Anticancer Applications
Many oxadiazole derivatives exhibit anticancer properties . Therefore, they could be used in the development of new anticancer drugs .
Anti-inflammatory and Analgesic Applications
1,2,4-oxadiazoles have been found to exhibit anti-inflammatory and analgesic properties . This makes them potential candidates for the development of new anti-inflammatory and analgesic drugs .
Insecticidal Applications
Compounds based on 1,2,4-oxadiazole can act as plant protection agents due to their insecticidal activity . This makes them useful in agriculture for protecting crops from insect pests .
Blood Pressure Lowering Applications
The 1,2,4-oxadiazole derivatives have shown blood pressure lowering properties . This makes them potential candidates for the development of new drugs for the treatment of hypertension .
Safety and Hazards
properties
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O.ClH/c12-9-5-3-8(4-6-9)11-13-10(14-15-11)7-1-2-7;/h3-7H,1-2,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBNVDBFJIAOJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC=C(C=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-3-[2-oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2446194.png)
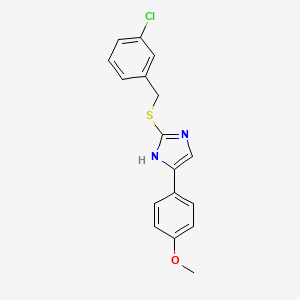
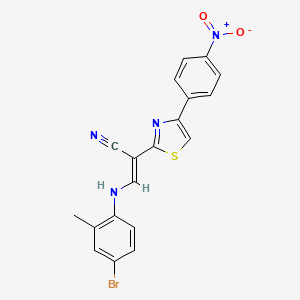
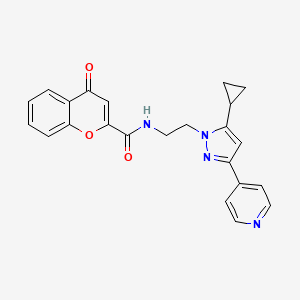
![methyl 3-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2446201.png)
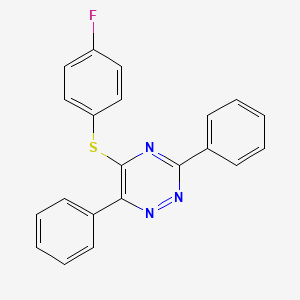
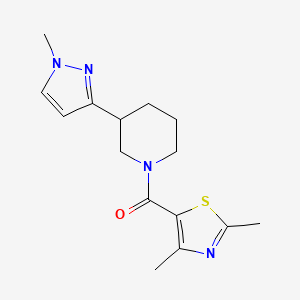
![3-[1-{2-[(2-chloro-4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide](/img/no-structure.png)
![8-(4-methoxyphenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2446211.png)
![4-[4-(Aminomethyl)-1,3-thiazol-2-yl]benzonitrile](/img/structure/B2446212.png)
